molecular formula C10H14ClNO B044743 1-(3,4-dihydro-2H-chromen-3-yl)methanamine hydrochloride CAS No. 113771-75-8

1-(3,4-dihydro-2H-chromen-3-yl)methanamine hydrochloride

Cat. No. B044743
M. Wt: 199.68 g/mol
InChI Key: GUNSFNGIYCIFOZ-UHFFFAOYSA-N
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Patent
US04957928

Procedure details

First 1.77 g (13.32 mmol) of aluminium chloride in 50 ml of absolute diethyl ether are added dropwise while stirring at room temperature to a suspension of 3.04 g (80 mmol) of lithium aluminium hydride in 100 ml of absolute diethyl ether. Then 6.29 g (40 mmol) of 3-cyanochromene [R. C. Gupta et al., Ind. J. Chem. 21B, 344 (1982)] in 50 ml of absolute tetrahydrofuran are added dropwise within a period of 20 minutes. The reaction mixture is boiled under reflux for 16 hours. After it has cooled, it is carefully decomposed with 3.1 ml of water, 3.1 ml of sodium hydroxide solution (15% strength) and 9.3 ml of water. The precipitate formed is filtered off with suction, the filtrate is concentrated by evaporation in vacuo and the oily residue is dissolved in diethyl ether. The organic phase is washed with water and extracted with 2N hydrochloric acid. The combined hydrochloric acid extracts are rendered alkaline, while cold, with sodium hydroxide solution (30% strength) and extracted by shaking with dichloromethane. After drying the combined organic phases over sodium sulphate and concentrating in vacuo, 3.5 g (53.6%) of 3-aminomethylchroman are obtained in the form of a yellow oil. The 3-aminomethylchroman hydrochloride produced therefrom using hydrochloric acid in diethyl ether is recrystallised from methanol/diethyl ether and melts at 218°-219°.
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
6.29 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
3.1 mL
Type
reactant
Reaction Step Four
Name
Quantity
9.3 mL
Type
solvent
Reaction Step Five
Name
Quantity
3.1 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl-:1].[Al+3].[Cl-].[Cl-].[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:11]([C:13]1[CH2:14][O:15][C:16]2[C:21]([CH:22]=1)=[CH:20][CH:19]=[CH:18][CH:17]=2)#[N:12].[OH-].[Na+]>C(OCC)C.O1CCCC1.O>[ClH:1].[NH2:12][CH2:11][CH:13]1[CH2:22][C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[O:15][CH2:14]1 |f:0.1.2.3,4.5.6.7.8.9,11.12,16.17|

Inputs

Step One
Name
Quantity
1.77 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
3.04 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
6.29 g
Type
reactant
Smiles
C(#N)C=1COC2=CC=CC=C2C1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
3.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
9.3 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
3.1 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by shaking with dichloromethane
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After it has cooled
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated by evaporation in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the oily residue is dissolved in diethyl ether
WASH
Type
WASH
Details
The organic phase is washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with 2N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
while cold, with sodium hydroxide solution (30% strength) and extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the combined organic phases over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrating in vacuo, 3.5 g (53.6%) of 3-aminomethylchroman
CUSTOM
Type
CUSTOM
Details
are obtained in the form of a yellow oil

Outcomes

Product
Name
Type
product
Smiles
Cl.NCC1COC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.